molecular formula C10H18N4O2 B8514366 4-Amino-N-(2-hydroxy-2-methylpropyl)-N,1-dimethyl-1H-pyrazole-3-carboxamide

4-Amino-N-(2-hydroxy-2-methylpropyl)-N,1-dimethyl-1H-pyrazole-3-carboxamide

Cat. No. B8514366
M. Wt: 226.28 g/mol
InChI Key: YUXABZLCHKVCEO-UHFFFAOYSA-N
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Patent
US08623866B2

Procedure details

A solution of N-(2-hydroxy-2-methylpropyl)-N,1-dimethyl-4-nitro-1H-pyrazole-3-carboxamide (1.2 g, 4.7 mmol) in ethanol (30 ml) was flushed with argon and treated with palladium on carbon 10% (120 mg, 1.13 mmol). The reaction mixture was evacuated and flushed with hydrogen and stirred at ambient temperature for 16 h. The reaction mixture was filtered, washed with ethanol and concentrated in vacuo to yield the product as dark red oil (1.0 g, 80%) which was used without any further purification.
Name
N-(2-hydroxy-2-methylpropyl)-N,1-dimethyl-4-nitro-1H-pyrazole-3-carboxamide
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
120 mg
Type
catalyst
Reaction Step Two
Yield
80%

Identifiers

REACTION_CXSMILES
[OH:1][C:2]([CH3:18])([CH3:17])[CH2:3][N:4]([CH3:16])[C:5]([C:7]1[C:11]([N+:12]([O-])=O)=[CH:10][N:9]([CH3:15])[N:8]=1)=[O:6]>C(O)C.[Pd]>[NH2:12][C:11]1[C:7]([C:5]([N:4]([CH2:3][C:2]([OH:1])([CH3:17])[CH3:18])[CH3:16])=[O:6])=[N:8][N:9]([CH3:15])[CH:10]=1

Inputs

Step One
Name
N-(2-hydroxy-2-methylpropyl)-N,1-dimethyl-4-nitro-1H-pyrazole-3-carboxamide
Quantity
1.2 g
Type
reactant
Smiles
OC(CN(C(=O)C1=NN(C=C1[N+](=O)[O-])C)C)(C)C
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
120 mg
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at ambient temperature for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was evacuated
CUSTOM
Type
CUSTOM
Details
flushed with hydrogen
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
WASH
Type
WASH
Details
washed with ethanol
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
NC=1C(=NN(C1)C)C(=O)N(C)CC(C)(C)O
Measurements
Type Value Analysis
AMOUNT: MASS 1 g
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 94%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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